molecular formula C9H14N2 B14449583 1-Cyclohexylaziridine-2-carbonitrile CAS No. 75984-73-5

1-Cyclohexylaziridine-2-carbonitrile

Cat. No.: B14449583
CAS No.: 75984-73-5
M. Wt: 150.22 g/mol
InChI Key: GXPVLQNYYOTWPQ-UHFFFAOYSA-N
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Description

1-Cyclohexylaziridine-2-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a strained three-membered aziridine ring (C₂H₄N) substituted with a cyclohexyl group at position 1 and a nitrile (-CN) group at position 2. Its molecular formula is C₉H₁₃N₂, with a molecular weight of 149.2 g/mol. The compound’s reactivity is heavily influenced by the aziridine ring’s inherent strain, which predisposes it to ring-opening reactions, making it valuable in medicinal chemistry and polymer synthesis.

Properties

CAS No.

75984-73-5

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1-cyclohexylaziridine-2-carbonitrile

InChI

InChI=1S/C9H14N2/c10-6-9-7-11(9)8-4-2-1-3-5-8/h8-9H,1-5,7H2

InChI Key

GXPVLQNYYOTWPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylaziridine-2-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylamine with chloroacetonitrile in the presence of a base can lead to the formation of this compound. The reaction typically requires controlled temperatures and solvents to ensure the desired product is obtained with high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reactive intermediates and products.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylaziridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride, diisobutylaluminum hydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with amines can yield substituted amines, while reduction of the nitrile group results in primary amines .

Mechanism of Action

The mechanism of action of 1-cyclohexylaziridine-2-carbonitrile involves its high reactivity due to the strained aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. The nitrile group can also participate in various reactions, contributing to the compound’s versatility in synthesis . The molecular targets and pathways involved depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Table 1: Comparative Properties of 1-Cyclohexylaziridine-2-Carbonitrile and Analogs

Property This compound 1-Piperidinocyclohexanecarbonitrile 1-Pyrrolidinocyclohexanecarbonitrile (Hypothetical)
Molecular Formula C₉H₁₃N₂ C₁₂H₂₀N₂ C₁₁H₁₈N₂
Molecular Weight (g/mol) 149.2 192.3 178.3
Ring Type Aziridine (3-membered) Piperidine (6-membered) Pyrrolidine (5-membered)
Nitrile Position Aziridine C2 Cyclohexane C1 Cyclohexane C1
Ring Strain High Low Moderate
Reactivity High (prone to ring-opening) Low (stable) Moderate
Stability Likely short shelf life ≥5 years at -20°C Moderate (inferred)
Applications Alkylating agents, polymers Pharmaceuticals, agrochemicals Drug intermediates

Key Findings:

Structural Differences: Ring Size and Strain: The aziridine ring’s three-membered structure confers high strain and reactivity, whereas the six-membered piperidine ring in 1-Piperidinocyclohexanecarbonitrile is stable and less reactive . Nitrile Position: In this compound, the nitrile is directly attached to the strained aziridine ring, enhancing electrophilicity. In contrast, analogs like 1-Piperidinocyclohexanecarbonitrile feature the nitrile on a non-strained cyclohexane ring, reducing reactivity.

Synthetic Utility: The aziridine derivative’s reactivity makes it a potent alkylating agent for modifying biomolecules or synthesizing polymers. Piperidine analogs, such as 1-Piperidinocyclohexanecarbonitrile, are preferred in pharmaceuticals (e.g., as intermediates for kinase inhibitors) due to their stability and predictable reactivity .

Piperidine derivatives, while still hazardous, have better shelf stability (e.g., ≥95% purity for ≥5 years at -20°C) .

Research Implications

  • Medicinal Chemistry : The strained aziridine ring in this compound offers unique opportunities for targeted covalent inhibition but requires careful toxicity profiling.
  • Material Science: Its high reactivity could enable novel polymer crosslinking strategies, though stability challenges persist.

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